molecular formula C10H14N2O2 B018082 2-(2,5-Dimethylphenoxy)acetohydrazide CAS No. 103896-91-9

2-(2,5-Dimethylphenoxy)acetohydrazide

Cat. No.: B018082
CAS No.: 103896-91-9
M. Wt: 194.23 g/mol
InChI Key: VSSYNLQAUAPHQA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)acetohydrazide: is an organic compound with the molecular formula C10H14N2O2. It is known for its potential pharmacological properties, particularly in the field of medicinal chemistry. This compound has garnered attention due to its antibacterial properties and its potential use as a building block for synthesizing various analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide typically involves the reaction of 2,5-dimethylphenol with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: 2-(2,5-Dimethylphenoxy)acetohydrazide is used as a building block for synthesizing various analogs with potential pharmacological properties.

Biology: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Medicine: Research has indicated that derivatives of this compound may possess anticonvulsant activity, which could be useful in the treatment of neurological disorders.

Industry: The compound is used in the synthesis of various industrial chemicals and intermediates, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)acetohydrazide and its derivatives involves the inhibition of specific molecular targets. For instance, the anticonvulsant activity of related compounds has been attributed to the inhibition of voltage-gated sodium currents. This inhibition prevents the propagation of electrical signals in neurons, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

  • 2-(2,6-Dimethylphenoxy)acetohydrazide
  • 2-(2,4-Dimethylphenoxy)acetohydrazide
  • 2-(2,5-Dimethylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide

Comparison: 2-(2,5-Dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound has shown distinct antibacterial and anticonvulsant properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSYNLQAUAPHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366410
Record name 2-(2,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103896-91-9
Record name 2-(2,5-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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